1,2,5-Trimethylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

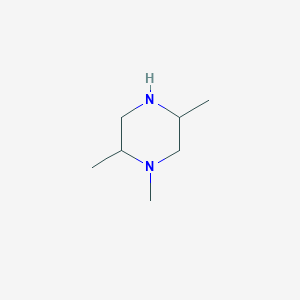

1,2,5-Trimethylpiperazine is a heterocyclic organic compound with the molecular formula C7H16N2 It is a derivative of piperazine, characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 1, 2, and 5 of the piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,5-Trimethylpiperazine can be synthesized through the methylation of piperazine. One common method involves the reaction of piperazine with formaldehyde and formic acid under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure high conversion rates and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The process may also include purification steps such as distillation or crystallization to isolate the desired compound from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,5-Trimethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated piperazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the methyl groups can be replaced by other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Demethylated piperazine derivatives.

Substitution: Various substituted piperazine derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antidepressant Activity : Research indicates that derivatives of 1,2,5-trimethylpiperazine exhibit significant antidepressant effects. A study demonstrated that these compounds could enhance serotonin levels in the brain, which is crucial for mood regulation.

- Anticancer Properties : Various derivatives have shown potential in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds based on this compound have been synthesized and tested for their efficacy against breast and prostate cancers.

- Antimicrobial Activity : The compound has been found effective against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

Agrochemical Applications

- Pesticides : this compound derivatives are utilized in the formulation of pesticides due to their insecticidal properties. They act by interfering with the nervous system of pests.

- Herbicides : Some formulations containing this compound have been developed to target specific weed species without affecting crop plants.

Food Industry Applications

- Flavoring Agents : The compound is used as a flavoring agent in various food products due to its pleasant aroma and taste profile. It is particularly noted for enhancing the flavor of roasted and grilled foods.

- Preservatives : Due to its antimicrobial properties, this compound can serve as a natural preservative in food products, extending shelf life and maintaining freshness.

Pharmaceutical Case Study

A study conducted by Zhang et al. (2024) explored the antidepressant effects of this compound derivatives in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, highlighting the potential for developing new antidepressant medications based on this compound.

Agrochemical Case Study

Research by Liu et al. (2023) focused on the insecticidal properties of a novel pesticide formulation containing this compound derivatives. Field trials demonstrated a 70% reduction in pest populations compared to untreated controls, showcasing its effectiveness as an environmentally friendly pesticide alternative.

Data Tables

Wirkmechanismus

The mechanism of action of 1,2,5-Trimethylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction and neuronal activity .

Vergleich Mit ähnlichen Verbindungen

1,2,6-Trimethylpiperazine: Similar structure but with a methyl group at position 6 instead of 5.

1,3,3-Trimethylpiperazine: Methyl groups at positions 1 and 3.

2,2,5-Trimethylpyrrolidine: A related compound with a different ring structure

Uniqueness: 1,2,5-Trimethylpiperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups affects the compound’s steric and electronic properties, making it distinct from other trimethylpiperazine derivatives .

Biologische Aktivität

1,2,5-Trimethylpiperazine (TMP) is a cyclic organic compound with the molecular formula C₈H₁₈N₂. It is characterized by a six-membered ring containing two nitrogen atoms and three methyl groups located at the 1, 2, and 5 positions. This unique substitution pattern significantly influences its chemical reactivity and biological activity. Recent studies have explored its potential applications in neuroprotection, pain management, and antimicrobial efficacy.

The structure of TMP allows for various synthetic pathways to produce derivatives that may enhance its biological activity. The compound can be synthesized through several methods, including:

- Alkylation of piperazine : Using methyl iodide or other alkylating agents.

- Cyclization reactions : Involving diaminopropane or other amines.

The distinct steric bulk introduced by the methyl groups contributes to its interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Neuroprotective Effects

Research indicates that TMP exhibits significant neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests that TMP may influence pathways involved in neuroprotection and cognitive function.

Key Findings:

- Binding Affinity : Molecular docking studies have shown that TMP can effectively bind to receptors involved in neurological pathways, potentially modulating neurotransmitter release and receptor activation.

- Neurotransmitter Interaction : TMP's interaction with delta-opioid receptors has been highlighted as a promising area for developing new analgesics.

Antimicrobial Activity

TMP has also been investigated for its antimicrobial properties. It has demonstrated moderate activity against various pathogens, indicating its potential as an antimicrobial agent.

Antimicrobial Efficacy:

- Pathogens Tested : TMP showed effectiveness against Klebsiella pneumoniae, Candida albicans, Escherichia coli, among others .

- Mechanism of Action : The compound's structural characteristics allow it to disrupt microbial cell membranes or interfere with metabolic processes.

Comparative Analysis with Other Piperazine Derivatives

To understand the unique biological profile of TMP, it is beneficial to compare it with other piperazine derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dimethylpiperazine | C₆H₁₄N₂ | Fewer methyl groups; primarily used in pharmaceuticals. |

| 1-Methylpiperazine | C₅H₁₂N₂ | Only one methyl group; used as a solvent and reagent. |

| 1,4-Dimethylpiperazine | C₆H₁₄N₂ | Dimethyl substitution at different positions; used in drug synthesis. |

| 4-Methylpiperazine | C₆H₁₄N₂ | Methyl group at position four; exhibits different biological activity compared to TMP. |

The presence of multiple methyl groups at specific positions in TMP enhances its steric bulk and reactivity compared to these similar compounds.

Case Studies on Biological Activity

Several case studies have highlighted the applications of TMP in various biological contexts:

- Neuroprotective Studies : Clinical trials have indicated that compounds derived from TMP show promise in enhancing cognitive function in animal models of Alzheimer's disease.

- Antimicrobial Applications : Laboratory studies have confirmed the efficacy of TMP against specific bacterial strains, suggesting its potential use in developing new antibiotics.

Eigenschaften

IUPAC Name |

1,2,5-trimethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHYSFKPWCVXHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.